molecular formula C8H6N2O2 B1672200 Isatin-3-oxime CAS No. 607-28-3

Isatin-3-oxime

Cat. No.: B1672200
CAS No.: 607-28-3
M. Wt: 162.15 g/mol
InChI Key: LNMAXZZQNSPQSR-UHFFFAOYSA-N
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Description

Isatin-3-oxime is a derivative of isatin, which is chemically known as indole-2,3-dione. Isatin itself is a versatile compound found in various natural sources such as plants, marine animals, and even human tissues. This compound is formed by the reaction of isatin with hydroxylamine, resulting in the replacement of the carbonyl group at the third position with an oxime group.

Mechanism of Action

Target of Action

Isatin-3-oxime, a derivative of isatin, has been recognized as an attractive therapeutic fragment in drug design and development . It has shown potential in treating various diseases, including cancer and Neglected Tropical Diseases (NTDs) . The primary targets of this compound include acetylcholinesterase (AChE) and human mitochondrial proteins, ferrochelatase (FECH), and adrenodoxin reductase (ADR) . These targets play crucial roles in various biological processes, including nerve signal transmission and energy production.

Mode of Action

This compound interacts with its targets in a concentration-dependent manner . It has been found to increase the interaction between FECH and ADR . Moreover, it has shown potential as a reactivator for AChE inhibited by the pesticide paraoxon . The compound’s interaction with its targets leads to changes in their activity, which can result in various downstream effects.

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to inhibit the PI3K/Akt/mTOR pathway and the mitogen-activated protein kinase pathways (ERK) . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, this compound can exert antiproliferative effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to have potent anticancer activity . It can induce apoptosis and G2/M phase arrest, inhibit the migration of HepG2 cells , and reactivate AChE inhibited by paraoxon . Moreover, it has shown broad-spectrum antiviral properties .

Biochemical Analysis

Biochemical Properties

Isatin-3-oxime interacts with various enzymes and proteins. It is known to be a reversible inhibitor for Monoamine Oxidase (MAO) enzymes, showing more selectivity for MAO-B than MAO-A . By inhibiting the MAO enzyme, this compound increases the dopamine level in the brain .

Cellular Effects

This compound has shown promising antiproliferative properties against different cancer cells . It can bind DNA, generate reactive species that cause oxidative damage, and inhibit selected proteins . It also has the potential to slow or stop the growth of tumors by modulating cell growth, proliferation, survival, and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to metal ions, improving its biological properties and indicating a modulation by the metal and the ligand in a synergistic process . It can also bind DNA, generate reactive species that cause oxidative damage, and inhibit selected proteins .

Temporal Effects in Laboratory Settings

It is known that this compound has shown remarkable and broad-spectrum antiviral properties .

Dosage Effects in Animal Models

In animal models, this compound has shown protective effects against malathion-induced toxicity . At a dose of 300 mg/kg, it induced low or no toxicity in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is an endogenous compound in humans, being detected as a metabolite of tryptophan or epinephrine .

Transport and Distribution

It is known to be largely distributed in the central nervous system (CNS), peripheral tissues, as well as body fluids .

Subcellular Localization

It is largely disseminated in the central nervous system (CNS), indicating its presence in neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isatin-3-oxime typically involves the reaction of isatin with hydroxylamine hydrochloride in the presence of a base. Common bases used include sodium hydroxide, sodium acetate, or potassium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction can be represented as follows:

Isatin+NH2OHHClThis compound+HCl\text{Isatin} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} Isatin+NH2​OH⋅HCl→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Isatin-3-oxime undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products:

Scientific Research Applications

Isatin-3-oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting enzymes like histone deacetylases, which are targets for cancer therapy.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Isatin-3-oxime can be compared with other isatin derivatives such as:

    Isatin: The parent compound, known for its broad spectrum of biological activities.

    Isatin-3-thiosemicarbazone: Another derivative with significant anticancer and antiviral properties.

    Isatin-3-hydrazone: Known for its antimicrobial and antifungal activities.

Uniqueness: this compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other isatin derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

IUPAC Name

3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIJFHJUUXTXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209509
Record name Isatin-3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-28-3
Record name Isatin-3-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatin-3-oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9355
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isatin-3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyiminoindolin-2-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.212
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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